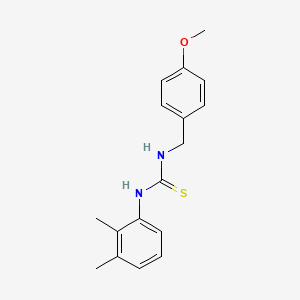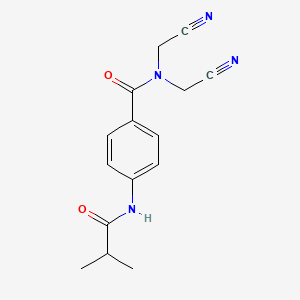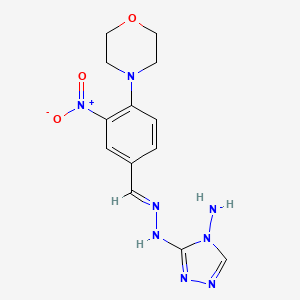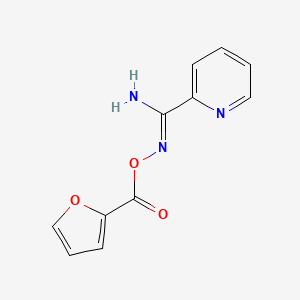![molecular formula C17H17NO2S B5774227 1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)
1-{[4-(methylthio)phenoxy]acetyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(methylthio)phenoxy]acetyl}indoline, also known as MTPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPI is a derivative of indoline, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 1-{[4-(methylthio)phenoxy]acetyl}indoline can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[4-(methylthio)phenoxy]acetyl}indoline in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using 1-{[4-(methylthio)phenoxy]acetyl}indoline is its low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 1-{[4-(methylthio)phenoxy]acetyl}indoline. One area of research is in the development of new cancer therapies based on the selective cytotoxicity of 1-{[4-(methylthio)phenoxy]acetyl}indoline towards cancer cells. Another area of research is in the optimization of the synthesis method to increase the yield of 1-{[4-(methylthio)phenoxy]acetyl}indoline. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[4-(methylthio)phenoxy]acetyl}indoline and its potential applications in other areas of research.
In conclusion, 1-{[4-(methylthio)phenoxy]acetyl}indoline is a promising compound with potential applications in various fields of scientific research. Its selective cytotoxicity towards cancer cells makes it a potential candidate for the development of targeted cancer therapies. Further research is needed to fully understand its mechanism of action and to optimize the synthesis method for larger scale production.
Synthesemethoden
The synthesis of 1-{[4-(methylthio)phenoxy]acetyl}indoline involves the reaction of 4-(methylthio)phenol with chloroacetyl chloride in the presence of triethylamine to form 1-{[4-(methylthio)phenoxy]acetyl}chloride. This intermediate is then reacted with indoline in the presence of a base to form 1-{[4-(methylthio)phenoxy]acetyl}indoline. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 1-{[4-(methylthio)phenoxy]acetyl}indoline has been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylsulfanylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-15-8-6-14(7-9-15)20-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZWQMNNRVQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)



![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)


![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)


